![molecular formula C13H20O2S2 B14306515 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene CAS No. 114478-87-4](/img/structure/B14306515.png)
1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene is an organic compound characterized by the presence of two ethylsulfanyl groups attached to a benzene ring substituted with two methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene typically involves the reaction of 2,4-dimethoxybenzyl chloride with sodium ethylthiolate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the ethylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium ethylthiolate (NaSEt), dimethylformamide (DMF)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s ethylsulfanyl groups can undergo oxidation to form reactive intermediates, which can interact with cellular components. These interactions may lead to the modulation of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethoxybenzene: Lacks the ethylsulfanyl groups, making it less reactive in certain chemical reactions.
1-[Bis(methylsulfanyl)methyl]-2,4-dimethoxybenzene: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups, leading to different reactivity and properties.
Uniqueness: 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
114478-87-4 |
|---|---|
Molekularformel |
C13H20O2S2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1-[bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C13H20O2S2/c1-5-16-13(17-6-2)11-8-7-10(14-3)9-12(11)15-4/h7-9,13H,5-6H2,1-4H3 |
InChI-Schlüssel |
QRCCDPAHSOJUFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C1=C(C=C(C=C1)OC)OC)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




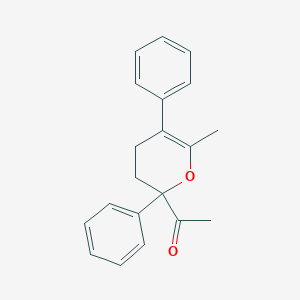
![4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B14306461.png)
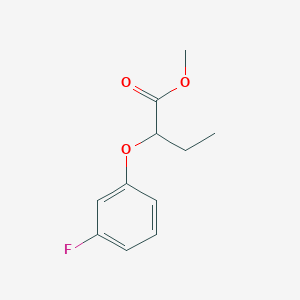
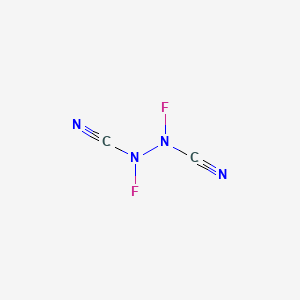
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
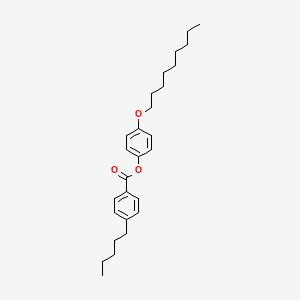
![2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione](/img/structure/B14306500.png)

![1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione](/img/structure/B14306507.png)
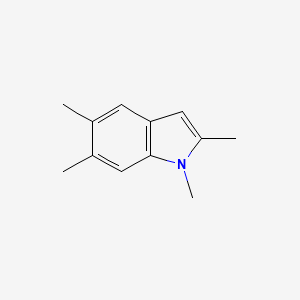
![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)
